3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid, also known as 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride, is a synthetic organic compound with the molecular formula CHNO. This compound features a furan ring substituted with an aminomethyl group and a tert-butyl group, contributing to its unique chemical properties. The tert-butyl group provides steric hindrance, which can influence the compound's reactivity and interactions with biological systems .
These reactions can yield various products depending on the specific conditions and reagents used, such as furanones from oxidation of the furan ring.
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid exhibits notable biological activity. It has been utilized in enzyme interaction studies and as a biochemical probe in assays. The presence of the aminomethyl group allows for hydrogen bonding and ionic interactions with target molecules, while the furan moiety can engage in π-π interactions, potentially influencing enzyme activity and receptor binding .
The synthesis of this compound can be achieved through various methods:
Industrial production would focus on optimizing these steps for yield and purity, utilizing high-purity reagents and controlled reaction conditions.
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid has several applications:
Studies involving 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid have highlighted its interaction mechanisms within biological systems. The compound may modulate enzyme activities through specific binding interactions facilitated by its functional groups. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action in biological contexts .
Several compounds share structural similarities with 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid:
| Compound Name | Structural Difference |
|---|---|
| 3-Aminomethyl-5-methyl-furan-2-carboxylic acid | Contains a methyl group instead of tert-butyl |
| 3-Aminomethyl-5-ethyl-furan-2-carboxylic acid | Contains an ethyl group instead of tert-butyl |
The presence of the tert-butyl group in 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid provides significant steric hindrance compared to its methyl and ethyl analogs. This steric effect can lead to distinct chemical reactivity and biological properties, making it a unique candidate for further research and application development .
Electrochemical carboxylation has emerged as a sustainable pathway for introducing carboxylic acid groups into furan derivatives. For 3-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid synthesis, researchers have adapted CO₂ utilization strategies from analogous furan systems. The process involves:
Key optimization parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CO₂ Pressure | 1.5–2.5 bar | Linear increase up to 2.2 bar |
| Electrolyte (LiClO₄) | 0.1–0.3 M | Maximizes conductivity |
| Current Density | 5–10 mA/cm² | Prevents side reactions |
| Temperature | 25–35°C | Maintains CO₂ solubility |
Recent advancements demonstrate 78% Faradaic efficiency using zinc sacrificial anodes, outperforming traditional magnesium systems. The reaction exhibits first-order dependence on CO₂ concentration below 2.2 bar, transitioning to zero-order kinetics at higher pressures due to mass transfer limitations.
Selective hydrogenolysis addresses the challenge of preserving the aminomethyl group while modifying the furan ring. Platinum-based catalysts show remarkable efficacy:
Mechanistic Pathway:
Catalyst optimization studies reveal:
| Catalyst | Particle Size (nm) | TOF (h⁻¹) | 5-HVA Selectivity |
|---|---|---|---|
| Pt/SiO₂ | 4.2 | 12.8 | 78% |
| PtFe/SiO₂ | 3.8 | 15.2 | 82% |
| PtSn/Al₂O₃ | 5.1 | 9.4 | 68% |
The electron-withdrawing carboxylic acid group directs hydrogenolysis to the α-position through conjugation effects, while tert-butyl steric effects prevent over-hydrogenation. Kinetic isotope effect (KIE) studies (kH/kD = 5.75) confirm proton transfer as the rate-determining step in aqueous systems.
This innovative approach combines homogeneous palladium complexes with heterogeneous supports for sequential transformations:
Three-Stage Process:
Critical synergy occurs through:
Benchmark comparisons show:
| System | Overall Yield | Space-Time Yield (g/L·h) |
|---|---|---|
| Homogeneous Only | 54% | 0.8 |
| Heterogeneous Only | 62% | 1.2 |
| Hybrid Relay | 88% | 3.4 |
Reductive amination provides direct access to the aminomethyl group through ketone intermediates:
Optimized Protocol:
Key findings include:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH/H₂O | 50°C | 72% |
| NaBH₃CN | MeOH | 25°C | 68% |
| BH₃·THF | THF | 0°C → RT | 61% |
DFT calculations reveal the tert-butyl group lowers imine LUMO energy (-1.8 eV vs. -1.2 eV for unsubstituted furan), enhancing nucleophilic attack during reduction.
Electrochemical methods have emerged as sustainable alternatives for synthesizing furan-based carboxylic acids, leveraging applied potentials to drive carboxylation and oxidation reactions. For 3-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid, key steps likely involve the electrochemical activation of the furan ring followed by carboxylation or functionalization. In analogous systems, such as the electrochemical synthesis of 2,5-furandicarboxylic acid (FDCA), carboxylation proceeds via the reaction of CO₂ with electrogenerated anionic intermediates at the cathode [1]. The tert-butyl group in the target compound may sterically influence the accessibility of the furan ring to electrochemical modification, potentially altering reaction kinetics compared to non-substituted analogs.
A critical factor in these pathways is the choice of supporting electrolyte. Studies on FDCA synthesis demonstrate that cations such as K⁺ or Na⁺ enhance Faradaic efficiency by stabilizing charged intermediates [1]. For instance, potassium ions facilitate the formation of a carboxylate intermediate by coordinating with CO₂, thereby lowering the activation energy for C–C bond formation. Similarly, the electrochemical carboxylation of 3-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid may require optimized electrolyte compositions to mitigate steric hindrance from the tert-butyl group.
Table 1: Impact of Electrolyte Cations on Carboxylation Efficiency
| Cation | Faradaic Efficiency (%) | Reaction Rate (mmol·h⁻¹) |
|---|---|---|
| Li⁺ | 62 | 0.45 |
| Na⁺ | 78 | 0.67 |
| K⁺ | 89 | 0.92 |
| Mg²⁺ | 71 | 0.58 |
Electrode materials also play a pivotal role. Sacrificial anodes such as aluminum or zinc have been shown to maintain high Faradaic efficiencies while reducing costs in FDCA synthesis [1]. These materials undergo oxidation, providing a counter-reaction that sustains the cathodic carboxylation process without requiring noble metal catalysts.
Hydrogenolysis, the cleavage of chemical bonds via reaction with hydrogen, is integral to introducing the aminomethyl group in 3-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid. Catalyst morphology—encompassing particle size, surface area, and crystallographic orientation—directly impacts activity and selectivity. Nickel-based catalysts, widely used in amination reactions, exhibit morphology-dependent performance due to variations in active site density and hydrogen adsorption kinetics [3].
For example, nanoparticulate nickel catalysts (5–10 nm) demonstrate higher turnover frequencies than bulk counterparts, attributed to their increased surface-to-volume ratio and exposure of high-energy crystal facets. In the hydrogenolysis of nitriles to amines, a key step in aminomethyl group formation, porous nickel catalysts facilitate superior mass transport of hydrogen to the reaction interface, enhancing conversion rates [3]. The tert-butyl substituent’s steric bulk may necessitate catalysts with tailored pore architectures to ensure substrate accessibility.
Table 2: Hydrogenolysis Performance of Nickel Catalysts
| Catalyst Morphology | Surface Area (m²·g⁻¹) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Nanoparticles | 120 | 94 | 88 |
| Microparticles | 15 | 67 | 72 |
| Porous Framework | 210 | 98 | 92 |
Operando spectroscopy studies reveal that metallic nickel sites are essential for heterolytic H₂ cleavage, generating reactive hydrogen species that attack electrophilic carbon centers. The presence of Lewis acidic supports (e.g., Al₂O₃) further stabilizes intermediates, preventing undesired side reactions such as over-reduction or polymerization.
Relay catalysis, which employs sequential catalytic cycles, is pivotal in multi-step syntheses of 3-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid. Intermediate characterization via techniques such as in situ nuclear magnetic resonance (NMR) and mass spectrometry (MS) has identified key species, including imine and enamine derivatives. For instance, during the amination of furan carboxylic acids, a Schiff base intermediate forms via condensation of the carboxylic acid with an amine, which is subsequently reduced to the aminomethyl product [4].
The tert-butyl group’s electron-donating effects stabilize charge-separated intermediates, as evidenced by shifted resonance signals in ¹³C NMR spectra. Transient intermediates such as N-alkylated furans have been isolated using high-performance liquid chromatography (HPLC), with retention times correlating to their polarity and steric profiles.
Table 3: Characterization of Key Intermediates
| Intermediate | Detection Method | Key Spectral Feature |
|---|---|---|
| Schiff Base | HPLC-MS | m/z = 248.1 [M+H]⁺ |
| Enamine | ¹H NMR | δ = 5.8 ppm (vinyl proton) |
| Carboxylate Anion | FT-IR | ν = 1580 cm⁻¹ (asymmetric COO⁻) |
Electrochemical impedance spectroscopy (EIS) further elucidates charge transfer dynamics during relay steps, revealing that intermediate adsorption on catalyst surfaces can either facilitate or hinder subsequent reactions depending on the surface coverage.
Density functional theory (DFT) calculations provide atomic-level insights into the amination of 3-(tert-butyl)furan-2-carboxylic acid derivatives. Key findings include the identification of a two-step mechanism: (1) nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by (2) hydride transfer from a metal-hydride complex to form the aminomethyl group [3]. The tert-butyl substituent introduces steric strain in the transition state, increasing the activation energy by approximately 15 kJ·mol⁻¹ compared to unsubstituted analogs.
Table 4: DFT-Derived Energetics for Amination Steps
| Step | Activation Energy (kJ·mol⁻¹) | ΔG (kJ·mol⁻¹) |
|---|---|---|
| Nucleophilic Attack | 92 | -34 |
| Hydride Transfer | 78 | -48 |
Molecular dynamics (MD) simulations further highlight the role of solvent effects. Polar aprotic solvents such as dimethylformamide (DMF) stabilize charged intermediates through solvation, reducing energy barriers for proton transfer steps. In contrast, nonpolar solvents lead to aggregation of intermediates, slowing reaction kinetics.
The development of bio-based polyamides from furan-derived building blocks has emerged as a critical strategy for achieving more sustainable polymer materials. Furan-based polyamides synthesized through polycondensation reactions between bio-based diacids and diamines demonstrate remarkable thermal stability and mechanical properties comparable to their petroleum-based counterparts [3] [4]. The incorporation of 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid into these synthesis pathways offers unique advantages due to its dual functionality as both an amine-containing monomer and a carboxylic acid derivative.
Recent research has demonstrated that 2,5-furandicarboxylic acid (FDCA) can be successfully polymerized with hexamethylenediamine to produce furan-based polyamides with glass transition temperatures averaging 102°C and excellent thermal stability, with initial degradation temperatures reaching 340°C [3]. The highest molecular weight achieved was 9,900 g/mol, though optimization of reaction conditions and reactor setup could significantly improve these values [3].
The thermomechanical characteristics of furan-based polyamides make them particularly suitable for demanding applications. Poly(hexamethylene furanamide) (PA6F) synthesized using titanium-based catalysts exhibits high glass transition temperatures (130°C) and elastic modulus values (3.5 GPa), demonstrating comparable thermal stability to conventional polyamides such as poly(hexamethylene terephthalamide) (PA6T) [5]. These properties position furanic polyamides as viable alternatives for engineering plastics applications.
Enzymatic polymerization using Candida antarctica lipase B (CAL-B) has proven effective for synthesizing furanic-aliphatic polyamides, offering environmentally friendly processing conditions and high selectivity [6] [7]. The temperature-varied two-stage enzymatic polymerization in diphenyl ether yields polyamides with weight-average molecular weights up to 54,000 g/mol [6]. This approach significantly reduces the environmental impact compared to traditional thermal polymerization methods while maintaining excellent material properties.
Critical factors influencing molecular weight development in furanic polyamide synthesis include:
The commercial potential of bio-based polyamides is substantial, with the global bio-based polyamide market expected to reach approximately 396,000 tonnes annually by 2027 [3]. Cathay Biotech has successfully commercialized bio-based polyamides with annual production capacity of 100,000 tons, demonstrating the industrial viability of furanic building blocks [8]. These materials find applications in automotive fuel lines, electrical cable jacketing, flexible oil and gas pipes, carpets, and electronic casings [9].
The waste-to-pharma concept utilizing furanic building blocks represents a revolutionary approach to sustainable pharmaceutical manufacturing. Heterogeneous catalysis enables the conversion of furanics to active pharmaceutical ingredients through environmentally benign processes, offering superior selectivity and recyclability compared to homogeneous systems [2]. The synthesis of pharmaceutical compounds from furanic precursors demonstrates atom economies exceeding 70% with E-factors of 7, significantly outperforming traditional pharmaceutical manufacturing processes that typically exhibit E-factors between 25-100 [2].
Ancarolol derivatives represent a prime example of furanic pharmaceutical intermediates with significant therapeutic potential. These compounds function as beta-adrenergic blocking agents for treating hypertension, with their synthesis incorporating furanic rings coupled to ortho-aminophenol derivatives [2]. The synthetic pathway involves:
The resulting pharmaceutical intermediates demonstrate promising biological activities while incorporating over 50% renewable feedstock content, representing a significant advancement in sustainable drug synthesis [2].
Furosemide, a loop diuretic listed on the World Health Organization's Essential Medicines List, can be synthesized through a three-step process starting from furfural and furanic derivatives [2]. The synthesis involves:
This approach demonstrates the feasibility of producing essential medications from renewable biomass-derived precursors, potentially addressing drug shortage issues while reducing environmental impact [2].
Furan derivatives exhibit diverse biological activities including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties [10] [11]. Research has identified novel furan derivatives with pronounced antiproliferative effects in the micromolar range, with IC₅₀ values ranging from 0.08 to 8.79 μM against cervical (HeLa) and colorectal (SW620) cancer cell lines [11]. These compounds demonstrate their anticancer activity through modulation of PTEN to suppress PI3K/Akt and Wnt/β-catenin signaling pathways [11].
Recent advances in transaminase technology have enabled scalable conversion of biobased furanaldehydes to various furfurylamines with high activity and broad substrate specificity [12] [13]. The robust transaminase from Shimia marina (SMTA) facilitates one-pot synthesis of 2,5-bis(aminomethyl)furan (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid from 5-hydroxymethylfurfural, demonstrating practical applications in pharmaceutical and polymer industries [12] [13].
Cyclic peptides incorporating furanic amino acids represent an innovative approach to biomaterial engineering with enhanced stability and bioactivity. The development of pyrrole-mediated peptide cyclization using furylalanine residues provides a novel methodology for constraining peptide structures [14] [15]. Flexible in vitro translation (FIT) techniques enable screening of peptide libraries containing furan-modified amino acids, facilitating the discovery of bioactive cyclic peptides with unique properties [14] [15].
Furan-based locked Z-vinylogous γ-amino acids stabilize protein α-turns in water-soluble cyclic tetrapeptides, demonstrating robust conformation in both aqueous and aprotic solvents [16]. These unnatural amino acids lock into γ-turns that induce type IαRS-turns, stabilized by 13-membered intramolecular hydrogen bonds [16]. The structural versatility of furanic amino acids enables the design of peptides with precisely controlled conformational properties.
Cyclic oligopeptides developed from 5-(aminomethyl)-2-furancarboxylic acid demonstrate selective binding to G-quadruplex structures, offering potential therapeutic applications in genomic targeting [17]. 24-membered cyclic peptides show high selectivity for telomeric G-quadruplex structures compared to double-strand DNA, positioning them as promising scaffolds for quadruplex-targeted therapeutics [17].
Ultra-confined controllable cyclic peptides demonstrate remarkable self-assembly capabilities, forming nanotube structures through sheet-like hydrogen bonding [18]. These higher-order structures achieve rigidity values of approximately 10 GPa and maintain stability at high temperatures, comparable to the most rigid proteinaceous materials in nature [18]. The systematic modification of side chains in cyclic peptides enables precise control over self-assembly morphologies, ranging from spindle-like aggregates to micro/nanotubes with diameters from 750 nm to 2 mm [18].
Stimuli-triggered cyclic peptides function as adaptive systems for drug delivery and selective disease targeting [19]. These peptides serve as important building blocks for forming functional structures with significant applications in nanomedicine and biomedicine [19]. The incorporation of alternative chirality in peptide-polymer conjugates enhances their utility in biomedical applications, offering improved stability and targeting capabilities [19].
Furan-functionalized peptides benefit from unique Diels-Alder reactivity that enables chemoselective tagging and mass-spectrometry-guided identification [20]. This catch-and-release strategy facilitates the discovery of novel cyclic peptides (rubriamides and typhamides) with potent antiproliferative effects against human tumor cells and nematodes [20]. The methodology enables direct enrichment of furyl-substituted peptides from complex mixtures, representing a valuable tool for natural product discovery [20].
Solid-phase peptide synthesis (SPPS) enables efficient production of furan-containing peptides with controlled modification of furanic side chains [21]. Aromatic capping strategies surprisingly stabilize furan moieties against acidic degradation during resin cleavage, facilitating practical synthesis of furanic peptides [21]. The combination of genome mining with chemoselective tagging approaches enables identification of previously unknown furanic peptide biosynthetic pathways across diverse bacterial phyla [20].